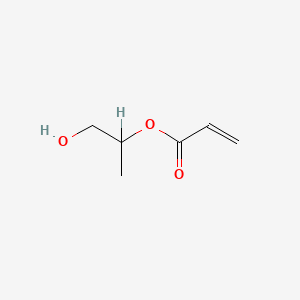

2-Propenoic acid, 2-hydroxy-1-methylethyl ester

Description

Properties

IUPAC Name |

1-hydroxypropan-2-yl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-6(8)9-5(2)4-7/h3,5,7H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYMHGCNVRUGNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)OC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90951774 | |

| Record name | 1-Hydroxypropan-2-yl prop-2-enoatato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90951774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2918-23-2 | |

| Record name | 2-Propenoic acid, 2-hydroxy-1-methylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2918-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyisopropyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002918232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxypropan-2-yl prop-2-enoatato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90951774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-1-methylethyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYISOPROPYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8I7F32PB8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

2-Propenoic acid, 2-hydroxy-1-methylethyl ester, commonly known as hydroxypropyl methacrylate (HPMA), is a compound widely used in various industrial applications, including adhesives, coatings, and dental materials. Its biological activity has garnered interest in the fields of toxicology and pharmacology, particularly regarding its effects on human health and potential therapeutic applications.

- Chemical Formula : C₄H₈O₃

- CAS Number : 27813-02-1

- Molecular Weight : 116.11 g/mol

- Structure : The compound features a methacrylate backbone with a hydroxyl group that enhances its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that HPMA exhibits antimicrobial activity against various pathogens. Its effectiveness is attributed to the ability of the compound to disrupt microbial cell membranes, leading to cell lysis. Studies have shown that HPMA can inhibit the growth of both gram-positive and gram-negative bacteria, making it a candidate for use in antimicrobial coatings and medical devices.

Cytotoxicity and Cell Viability

HPMA has been evaluated for its cytotoxic effects on different cell lines. In vitro studies demonstrated that at certain concentrations, HPMA can induce apoptosis in cancer cells while having minimal effects on normal cells. For instance, research indicated an IC₅₀ value of approximately 100 µM for inhibiting the proliferation of human cancer cell lines .

Skin Sensitization and Irritation

Several assessments have focused on the skin sensitization potential of HPMA. In animal studies, HPMA showed moderate skin irritation and sensitization responses. The mean erythema score was reported at 2.6 for intact skin and 2.55 for abraded skin after exposure to the compound . Furthermore, human patch tests revealed positive reactions in individuals exposed to products containing HPMA, indicating its potential as a sensitizer in clinical settings .

The biological activity of HPMA can be attributed to several mechanisms:

- Cell Membrane Disruption : HPMA interacts with lipid bilayers, altering membrane integrity and function.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.

- Enzyme Inhibition : HPMA has been shown to inhibit certain enzymes involved in cellular metabolism, which may contribute to its cytotoxic effects .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of HPMA in dental materials. The results indicated that incorporating HPMA into resin composites significantly reduced bacterial colonization compared to control groups without the compound. This suggests potential applications in dental restoratives where infection control is critical .

Case Study 2: Skin Sensitization Reactions

In a clinical setting, six dental personnel developed allergic contact dermatitis linked to a dentin adhesion promoter containing HPMA. Patch testing confirmed sensitization to HPMA alone, highlighting the need for caution when using this compound in dental applications .

Research Findings Summary

Scientific Research Applications

Polymer Chemistry

Monomer for Polymer Production

HPMA is primarily utilized as a monomer in the production of various polymers and copolymers. Its ability to undergo free radical polymerization allows it to be incorporated into acrylic resins, which are widely used in coatings, adhesives, and sealants.

Biomedical Applications

Drug Delivery Systems

HPMA has been investigated for its role in drug delivery systems due to its biocompatibility and ability to form hydrogels. These hydrogels can encapsulate drugs and release them in a controlled manner.

- Hydrogel Formation : HPMA-based hydrogels can be synthesized to create drug delivery vehicles that respond to environmental stimuli (e.g., pH or temperature changes).

- Tissue Engineering : Used as scaffolding materials for tissue engineering applications due to its favorable mechanical properties and biocompatibility.

Cosmetic Industry

Cosmetic Formulations

HPMA is also employed in the cosmetic industry as an ingredient in nail products and skin formulations. It acts as a plasticizer, enhancing the flexibility and durability of cosmetic products.

| Product Type | Functionality |

|---|---|

| Nail Products | Provides adhesion and flexibility . |

| Skin Care Products | Acts as a film-forming agent . |

Environmental Applications

Water Treatment

Research indicates that HPMA can be used in water treatment processes due to its ability to form complexes with heavy metals, aiding in their removal from wastewater.

Case Study 1: Food Packaging Safety

A study conducted by the European Food Safety Authority (EFSA) evaluated HPMA's safety when used in food contact materials. The results indicated no safety concerns at levels used in food can coatings, demonstrating its viability for use in consumer products .

Case Study 2: Biomedical Hydrogels

Research published on HPMA-based hydrogels showed promising results for sustained drug release. The study highlighted the material's ability to maintain structural integrity while allowing controlled drug diffusion, which is crucial for effective therapeutic outcomes .

Comparison with Similar Compounds

Methyl Methacrylate (MMA)

- Structure : Lacks the hydroxyl group; methyl ester substituent.

- Properties : Lower molecular weight (100.12 g/mol), higher volatility, and faster polymerization rates due to reduced steric hindrance.

- Applications: Widely used in PMMA plastics (e.g., acrylic glass). Unlike the target compound, MMA’s non-polar ester limits its use in hydrophilic applications.

2-Hydroxyethyl Methacrylate (HEMA)

2-Methyl-, Hydroxyhexyl Methacrylate

- Structure : Features a longer hydroxyhexyl chain (C₁₀H₁₈O₃).

- Properties : Increased hydrophobicity and molecular weight (186.25 g/mol) enhance durability in coatings but reduce reactivity compared to the target compound.

Comparison with Acrylate Esters

Ethyl Acrylate

2-Cyanoacrylic Acid Esters

- Structure: Includes a cyano group adjacent to the double bond (e.g., 2-cyano-, 1-methylpentyl ester).

- Properties : Rapid anionic polymerization (e.g., "super glue"). The target compound’s hydroxyl group enables slower, controlled curing, suitable for medical adhesives.

Aromatic and Specialty Esters

4-Formyl-2-Methoxyphenyl Methacrylate

- Structure : Aromatic ester with formyl and methoxy groups.

- Properties : UV-reactive due to the aromatic ring, enabling photopolymerization applications. The target compound lacks aromaticity but offers better biocompatibility.

Fluorinated Methacrylates

- Structure : Contains perfluoroalkyl sulfonyl groups (e.g., pentadecafluoroheptyl sulfonyl).

- Properties : Extreme hydrophobicity and chemical resistance. The target compound’s hydroxyl group provides a balance between hydrophilicity and polymer strength.

Comparative Data Table

Research Findings and Unique Properties

- Reactivity: The hydroxyl group in 2-hydroxy-1-methylethyl ester facilitates hydrogen bonding, improving adhesion to polar substrates. This contrasts with non-polar esters like MMA, which prioritize rigidity.

- Safety Profile : Similar to other methacrylates, it requires stabilization (e.g., MEHQ) to inhibit spontaneous polymerization. Its hydroxyl group may reduce volatility, lowering inhalation risks compared to smaller esters like ethyl acrylate.

- Environmental Impact : Methacrylates generally exhibit moderate biodegradability, but the hydroxyl group may enhance hydrolysis rates compared to fluorinated or aromatic derivatives.

Preparation Methods

Esterification of Methacrylic Acid with 2-Hydroxy-1-propanol

The most common industrial method to prepare 2-Propenoic acid, 2-hydroxy-1-methylethyl ester is the direct esterification of methacrylic acid with 2-hydroxy-1-propanol. This reaction typically proceeds under acid catalysis and removal of water to drive the equilibrium towards ester formation.

-

$$

\text{Methacrylic acid} + \text{2-Hydroxy-1-propanol} \xrightarrow{\text{Acid catalyst}} \text{2-Propenoic acid, 2-hydroxy-1-methylethyl ester} + H_2O

$$ Catalysts: Common catalysts include sulfuric acid, p-toluenesulfonic acid, or acidic ion exchange resins.

Reaction Conditions: Elevated temperatures (typically 80–140°C) with continuous removal of water via azeotropic distillation or use of molecular sieves to shift equilibrium.

Solvents: Sometimes solvents like toluene or xylene are used to facilitate azeotropic removal of water.

Transesterification Method

An alternative method involves transesterification of methyl methacrylate with 2-hydroxy-1-propanol:

-

$$

\text{Methyl methacrylate} + \text{2-Hydroxy-1-propanol} \xrightarrow{\text{Catalyst}} \text{2-Propenoic acid, 2-hydroxy-1-methylethyl ester} + \text{Methanol}

$$ Catalysts: Acidic or basic catalysts such as sodium methoxide or titanium alkoxides.

Advantages: This method can offer milder reaction conditions and easier purification due to the volatility of methanol.

Synthesis via Copolymerizable Photoinitiators (Patent Insights)

According to a European patent (EP2065362A1), 2-Propenoic acid, 2-hydroxy-1-methylethyl ester can be synthesized as an intermediate in the preparation of copolymerizable photoinitiators. The process involves:

Reaction of methacryloyl chloride with 2-hydroxy-1-propanol in the presence of a base such as potassium carbonate.

Use of aprotic solvents like N,N-dimethylformamide or dimethyl sulfoxide to facilitate the reaction.

The reaction proceeds under controlled temperatures to avoid side reactions.

This method provides high purity esters suitable for photoinitiator synthesis.

Comparative Analysis of Preparation Methods

| Preparation Method | Catalysts/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Direct Esterification | Acid catalysts, heat, water removal | Simple, widely used industrial method | Equilibrium reaction, requires water removal |

| Transesterification | Acid/base catalysts, mild conditions | Milder conditions, easy methanol removal | Requires methyl methacrylate, catalyst sensitivity |

| Methacryloyl Chloride Route (Patent) | Base (K2CO3), aprotic solvents | High purity, suitable for specialized intermediates | Use of reactive acyl chlorides, costly reagents |

Detailed Research Findings

Hydrolysis and Stability: Studies indicate that 2-Propenoic acid, 2-hydroxy-1-methylethyl ester undergoes hydrolysis with a half-life of approximately 9.3 hours under enzymatic conditions (porcine liver esterase), yielding methacrylic acid and ethylene glycol derivatives, which confirms the ester linkage and its susceptibility to hydrolysis.

Industrial Scale Preparation: Industrial processes emphasize the importance of controlling temperature and catalyst concentration to minimize side polymerization of the methacrylate double bond during synthesis.

Purification: Post-reaction purification typically involves distillation under reduced pressure to remove unreacted starting materials and by-products.

Data Table: Typical Reaction Parameters for Direct Esterification

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Methacrylic acid to 2-hydroxy-1-propanol molar ratio | 1:1 to 1:1.2 | Slight excess of alcohol may be used |

| Catalyst concentration | 0.1–1.0% (w/w) sulfuric acid | Acid catalyst loading |

| Temperature | 80–140°C | Higher temp accelerates reaction |

| Reaction time | 4–12 hours | Depends on removal efficiency of water |

| Water removal method | Azeotropic distillation | Often with toluene or xylene |

| Yield | 85–95% | High yield with optimized conditions |

Q & A

Basic: What safety protocols should be followed when handling 2-propenoic acid, 2-hydroxy-1-methylethyl ester in laboratory settings?

Methodological Answer:

Researchers must prioritize personal protective equipment (PPE):

- Respiratory protection : Use P95 (US) or P1 (EU) particulate respirators for low exposure; OV/AG/P99 (US) or ABEK-P2 (EU) cartridges for higher exposure .

- Skin/eye protection : Wear nitrile gloves, full-face shields, and chemical-resistant clothing to prevent dermal contact .

- Environmental controls : Ensure proper ventilation and avoid discharge into drainage systems .

Safety data sheets (SDS) should be consulted for carcinogenicity classifications, as IARC and ACGIH list conflicting data for related esters .

Basic: What analytical techniques are recommended for characterizing the purity and structure of this compound?

Methodological Answer:

- Chromatography : Use two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) to resolve complex mixtures, leveraging retention indices (e.g., 1D: 1390–1422; 2D: 1.663–2.464) for identification .

- Spectroscopy : Infrared (IR) spectroscopy and mass spectrometry (MS) via NIST databases can confirm functional groups and molecular fragmentation patterns .

- Physical properties : Measure log Pow (octanol-water partition coefficient) to assess hydrophobicity, though experimental values may require computational estimation if unavailable .

Advanced: How can researchers resolve contradictions in reported stability data for this compound under varying experimental conditions?

Methodological Answer:

- Controlled stability studies : Conduct accelerated degradation tests under varying pH, temperature, and UV exposure, monitoring decomposition via HPLC or GC-MS .

- Reactivity screening : Test compatibility with common lab reagents (e.g., acids, bases, oxidizers) to identify hazardous interactions, as SDS data on incompatibilities are often incomplete .

- Computational modeling : Use quantum mechanical calculations (e.g., DFT) to predict reaction pathways and identify metastable intermediates .

Advanced: What polymerization strategies optimize the synthesis of 2-hydroxy-1-methylethyl ester-based polymers for tailored applications?

Methodological Answer:

- Free-radical polymerization : Initiate with azobisisobutyronitrile (AIBN) at 60–80°C in bulk or solution, adjusting monomer-to-initiator ratios to control molecular weight .

- Crosslinking optimization : Incorporate divinyl monomers (e.g., ethylene glycol dimethacrylate) to enhance thermal stability, monitored by differential scanning calorimetry (DSC) .

- Post-polymerization modification : Functionalize hydroxyl groups via esterification or urethane formation to tailor hydrophilicity .

Advanced: How should conflicting toxicological data (e.g., carcinogenicity) be addressed in risk assessments?

Methodological Answer:

- Dose-response studies : Conduct in vitro assays (e.g., Ames test for mutagenicity) and in vivo rodent studies to validate thresholds for carcinogenic effects .

- Literature meta-analysis : Compare classifications across agencies (IARC, ACGIH, NTP) and prioritize studies with robust sample sizes and controlled exposure levels .

- Epigenetic profiling : Evaluate DNA methylation or histone modification changes in exposed cell lines to identify non-genotoxic carcinogenic pathways .

Advanced: What methodologies identify hazardous decomposition byproducts during high-temperature reactions involving this compound?

Methodological Answer:

- Pyrolysis-GC/MS : Simulate high-temperature conditions (e.g., 300–500°C) and analyze emitted gases for toxicants like acrylates or carbonyl compounds .

- Thermogravimetric analysis (TGA) : Track mass loss patterns to correlate decomposition events with temperature thresholds .

- Hazardous byproduct screening : Use predictive software (e.g., EPA’s EPI Suite) to flag potential carcinogens or environmental toxins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.